molecular formula C20H20N2S B034985 N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine CAS No. 104672-80-2

N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine

Cat. No. B034985
M. Wt: 320.5 g/mol
InChI Key: RFQHQYSXCRCMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine, also known as DPTH, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to exhibit antitumor, anticonvulsant, and antidepressant activities. In material science, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been used as a starting material for the synthesis of various heterocyclic compounds.

Mechanism Of Action

The mechanism of action of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotion.

Biochemical And Physiological Effects

N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has anticonvulsant and antidepressant activities. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has also been shown to have anxiolytic effects in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine in lab experiments is its relatively simple synthesis method. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine can be synthesized using readily available starting materials and standard laboratory equipment. However, one of the limitations of using N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions of research for N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine. One direction is to investigate its potential applications in the treatment of neurological disorders, such as epilepsy and depression. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine and its biochemical and physiological effects.

Synthesis Methods

The synthesis of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine involves the reaction of 2-aminothiophenol and benzaldehyde in the presence of acetic acid and hydrochloric acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine obtained through this method is reported to be around 60%.

properties

CAS RN

104672-80-2

Product Name

N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine

Molecular Formula

C20H20N2S

Molecular Weight

320.5 g/mol

IUPAC Name

N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine

InChI

InChI=1S/C20H20N2S/c1-3-8-16(9-4-1)21-20-18-12-7-13-19(18)22(14-15-23-20)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2

InChI Key

RFQHQYSXCRCMRA-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N(CCSC2=NC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C1)N(CCSC2=NC3=CC=CC=C3)C4=CC=CC=C4

synonyms

N-[(5E)-1-Phenyl-1,2,3,6,7,8-hexahydro-5H-cyclopenta[e][1,4]thiazepin- 5-ylidene]aniline

Origin of Product

United States

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